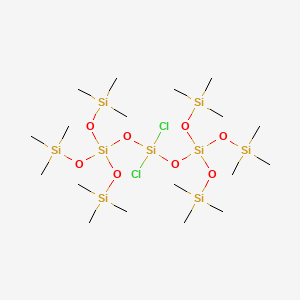
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane is a silicon-based compound with the molecular formula C18H54Cl2O8Si9. It is characterized by the presence of multiple trimethylsiloxy groups attached to silicon atoms, making it a highly specialized organosilicon compound . This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(tris(trimethylsiloxy)siloxy)dichlorosilane typically involves the reaction of chlorosilanes with trimethylsilylating agents. One common method is the reaction of dichlorosilane with tris(trimethylsiloxy)silane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .
化学反応の分析
Types of Reactions
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups.
Hydrolysis: The compound is sensitive to moisture and can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions
Alcohols and Phenols: React with this compound to form alkoxysilanes and phenoxysilanes.
Amines: React to form aminosilanes, often used in the synthesis of silazane compounds.
Major Products Formed
Hexamethyldisiloxane: A common by-product formed during the reactions involving trimethylsilyl groups.
Silanols: Formed during hydrolysis reactions.
科学的研究の応用
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, such as silicone-based coatings and adhesives.
作用機序
The mechanism of action of bis(tris(trimethylsiloxy)siloxy)dichlorosilane involves the interaction of its silicon atoms with various molecular targets. The trimethylsiloxy groups provide steric protection, enhancing the stability of the compound and its derivatives. The chlorine atoms are reactive sites that can undergo substitution reactions, allowing the compound to form a wide range of derivatives .
類似化合物との比較
Similar Compounds
Bis(trimethylsiloxy)dichlorosilane: Similar in structure but with fewer trimethylsiloxy groups.
Tris(trimethylsiloxy)silane: Contains three trimethylsiloxy groups attached to a single silicon atom.
Uniqueness
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane is unique due to its high number of trimethylsiloxy groups, which provide enhanced steric protection and stability compared to similar compounds. This makes it particularly useful in applications requiring high stability and reactivity .
特性
分子式 |
C18H54Cl2O8Si9 |
|---|---|
分子量 |
722.3 g/mol |
IUPAC名 |
[dichloro-tris(trimethylsilyloxy)silyloxysilyl] tris(trimethylsilyl) silicate |
InChI |
InChI=1S/C18H54Cl2O8Si9/c1-29(2,3)21-36(22-30(4,5)6,23-31(7,8)9)27-35(19,20)28-37(24-32(10,11)12,25-33(13,14)15)26-34(16,17)18/h1-18H3 |
InChIキー |
OOMADYOXCLOYRX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


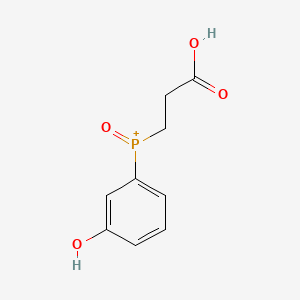
![[Ir(dFppy)2(dtbbpy)]PF6](/img/structure/B13398648.png)
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13398651.png)

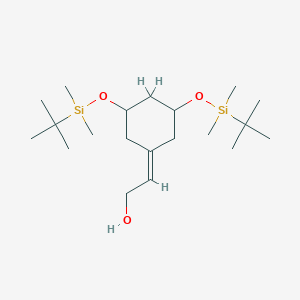
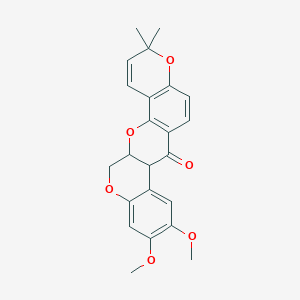
![Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate](/img/structure/B13398674.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B13398681.png)
![disodium;3-[(2E,4E,6E)-20-carboxy-10,11,35-trimethyl-32-oxidoperoxysulfanyl-8-(3-oxidoperoxysulfanylpropyl)-14,22-dioxo-8,9,15,21-tetraza-28-azoniatetracyclo[26.7.0.07,11.029,34]pentatriaconta-1(28),2,4,6,9,29(34),30,32-octaen-35-yl]propane-1-sulfonate](/img/structure/B13398683.png)
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride](/img/structure/B13398692.png)
![sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13398698.png)
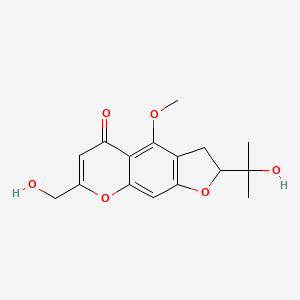

![Disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13398708.png)
